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molecular formula C5H3BrFNO B1346411 4-Bromo-5-Fluoro-2-Hydroxypyridine CAS No. 884495-01-6

4-Bromo-5-Fluoro-2-Hydroxypyridine

Cat. No. B1346411
M. Wt: 191.99 g/mol
InChI Key: JKVHUEUQXAQBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754076B2

Procedure details

Methyl iodide (0.9 mL) was added to a mixture of potassium carbonate (2.34 g) and 4-bromo-5-fluoro-1H-pyridin-2-one (2.50 g) in dimethylformamide (25 mL) at room temperature. The mixture was stirred at room temperature overnight and then water was added. The resulting mixture was extracted with ethyl acetate and the combined extracts were washed with brine and dried (MgSO4). The solvent was evaporated to afford the crude title compound that was recrystallized from Et2O. Yield: 1.22 g (45% of theory); Mass spectrum (ESI+): m/z=206/208 (Br) [M+H]+.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[C:3](=[O:6])([O-])[O-].[K+].[K+].[Br:9][C:10]1[C:15]([F:16])=[CH:14][NH:13][C:12](=O)[CH:11]=1.O>CN(C)C=O>[Br:9][C:10]1[C:15]([F:16])=[CH:14][N:13]([CH3:12])[C:3](=[O:6])[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI
Name
Quantity
2.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(NC=C1F)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(N(C=C1F)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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